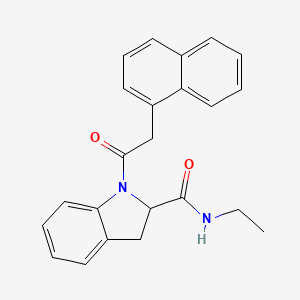

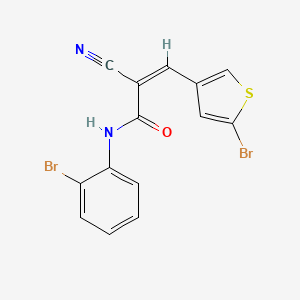

N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

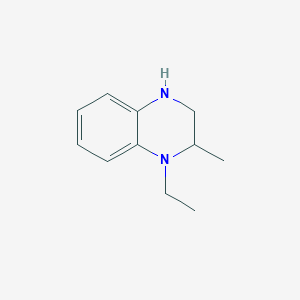

“N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide” is a versatile chemical compound used in diverse scientific research for its unique properties. Its applications range from drug discovery to material science. It is an organic compound that contains an indole nucleus, which is found in many important synthetic drug molecules .

Synthesis Analysis

The synthesis of indole derivatives, such as “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide”, often involves direct acylation reactions . For example, 2-amino-2-(naphthalen-1-yl)acetonitrile can be acylated to produce N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives .Molecular Structure Analysis

The molecular structure of “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide” is characterized by the presence of an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid ring and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis

Indole derivatives, including “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide”, are known to undergo various chemical reactions. For instance, similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has delved into the development of methods for synthesizing indole derivatives, which include compounds structurally related to N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide. For instance, a study demonstrated the use of Me2AlCl for the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, offering a pathway to synthesize ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides (Nemoto et al., 2016). Another study focused on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting methods for creating complex structures that could be relevant for synthesizing similar compounds (Aleksandrov & El’chaninov, 2017).

Applications in Sensing and Material Science

The compound has potential applications in the development of fluorescent chemosensors. An ab initio molecular orbital study of N-ethyl-1-naphthalenecarboxamide, a compound with structural similarities, was conducted to investigate its complexing behavior with metal ions, suggesting its utility in designing fluorescent chemosensors for metal ion detection (Kawakami et al., 2002).

Biological Activities and Potential Drug Development

There is ongoing research into the biological activities of compounds structurally related to N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide. For example, the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, and other derivatives containing the naproxenoyl moiety have shown potential anti-inflammatory properties, suggesting a possible area for developing new therapeutic agents (Thabet et al., 2011).

Analytical Chemistry and Forensic Science

Compounds with naphthalene components have been identified as adulterants in illegal products, underscoring the importance of developing analytical methods for their detection and quantification in forensic science. A study highlighted the identification and quantitation of two benzoylindoles and three cannabimimetic naphthoylindoles in illegal products, demonstrating the relevance of these compounds in legal and forensic contexts (Nakajima et al., 2011).

Orientations Futures

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide”, being an indole derivative, could be a subject of future research in drug discovery and other scientific fields.

Propriétés

IUPAC Name |

N-ethyl-1-(2-naphthalen-1-ylacetyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-2-24-23(27)21-14-18-9-4-6-13-20(18)25(21)22(26)15-17-11-7-10-16-8-3-5-12-19(16)17/h3-13,21H,2,14-15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRURWTYTXYHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-1-(2-(naphthalen-1-yl)acetyl)indoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisothiazol-5-yl)acrylamide](/img/structure/B2598283.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 5-nitro-2-pyrrolidin-1-ylbenzoate](/img/structure/B2598285.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2598286.png)

![(1S)-1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2598290.png)